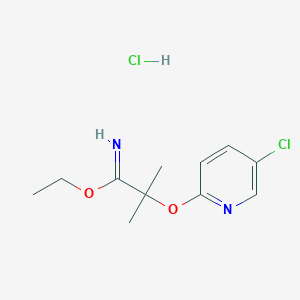
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a chloropyridine moiety and an ethyl ester group. It is often used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride typically involves the reaction of 5-chloropyridine-2-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with methylamine to form the imidate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amines derived from the imidate group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular and neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride: Another compound with a chloropyridine moiety, used as an intermediate in pharmaceutical synthesis.
Methyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate: Similar structure but with a methyl ester group instead of ethyl.
2-(5-Chloropyridin-2-yl)oxy-2-methylpropanimidate: Lacks the ethyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and application potential.
Properties
Molecular Formula |
C11H16Cl2N2O2 |
|---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O2.ClH/c1-4-15-10(13)11(2,3)16-9-6-5-8(12)7-14-9;/h5-7,13H,4H2,1-3H3;1H |
InChI Key |
YNILIKVPTJEEHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C(C)(C)OC1=NC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















